Stereochemical Purity: Defined (R)-Enantiomer versus Racemic or (S)-Form
The (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol compound is a single, defined (R)-enantiomer as confirmed by its unique InChIKey (HBYNUSHKOCJMGC-SNVBAGLBSA-N) and SMILES notation (CC1=CC(=C(C=C1)O)[C@H]2CCCN2), which specify its absolute configuration [1]. In contrast, the (S)-enantiomer has a distinct InChIKey (HBYNUSHKOCJMGC-JTQLQIEISA-N) and SMILES (CC1=CC(=C(C=C1)O)[C@@H]2CCCN2) [2]. The racemic mixture (CAS 7167-77-3) has a different, non-stereospecific InChIKey (HBYNUSHKOCJMGC-UHFFFAOYSA-N) [3]. The commercial availability of the (R)-enantiomer at a specified purity (e.g., 98%) ensures that procurement delivers a chemically defined stereoisomer, which is essential for chiral synthesis applications.
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | (R)-enantiomer, InChIKey: HBYNUSHKOCJMGC-SNVBAGLBSA-N, Purity: 98% (specified by vendor) |
| Comparator Or Baseline | (S)-enantiomer, InChIKey: HBYNUSHKOCJMGC-JTQLQIEISA-N; Racemate, CAS 7167-77-3, InChIKey: HBYNUSHKOCJMGC-UHFFFAOYSA-N |
| Quantified Difference | Absolute stereochemistry is specified (R vs S vs racemic) and product purity is defined (98%). |
| Conditions | Data derived from authoritative chemical databases (PubChem) and commercial vendor specifications. |
Why This Matters
For asymmetric synthesis, ligand development, or chiral chromatography, the use of a defined single enantiomer is non-negotiable; procurement of the racemate or wrong enantiomer would invalidate experimental outcomes.
- [1] PubChem. (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol. PubChem CID 28156642. View Source
- [2] PubChem. 4-methyl-2-[(2S)-pyrrolidin-2-yl]phenol. PubChem CID 28156640. View Source
- [3] Kuujia. 4-methyl-2-(pyrrolidin-2-yl)phenol (CAS 7167-77-3). View Source
